molecular formula C19H22N2O2S B5199229 2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide

2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide

Cat. No.: B5199229
M. Wt: 342.5 g/mol
InChI Key: BZXYGKHGQPWECA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent. This compound is also known as EIBN and is synthesized through a multi-step process involving various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide is not fully understood. However, studies have shown that it inhibits the activity of certain enzymes and signaling pathways that are involved in inflammation and cancer. This inhibition leads to a reduction in the production of inflammatory cytokines and the proliferation of cancer cells.
Biochemical and Physiological Effects:
Research has shown that this compound has anti-inflammatory and anti-cancer effects. It has been shown to reduce the production of inflammatory cytokines and inhibit the proliferation of cancer cells in vitro. In animal studies, it has been shown to reduce inflammation and tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide in lab experiments is its potential as a therapeutic agent for various diseases. However, a limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a drug.

Future Directions

There are several future directions for research on 2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide. One direction is to further investigate its mechanism of action to optimize its use as a therapeutic agent. Another direction is to study its potential as a drug for other diseases, such as autoimmune disorders. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide involves multiple steps. The first step is the reaction of 2-nitroaniline with ethylthiol in the presence of a reducing agent. The resulting product is then reacted with 2-bromoacetophenone to form the intermediate compound. This intermediate is then reacted with isopropylamine and then treated with a carbonylating agent to form the final product, this compound.

Scientific Research Applications

2-(ethylthio)-N-{2-[(isopropylamino)carbonyl]phenyl}benzamide has been studied for its potential as a therapeutic agent for various diseases, including cancer and inflammation. Research has shown that this compound has anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development.

Properties

IUPAC Name

2-[(2-ethylsulfanylbenzoyl)amino]-N-propan-2-ylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O2S/c1-4-24-17-12-8-6-10-15(17)19(23)21-16-11-7-5-9-14(16)18(22)20-13(2)3/h5-13H,4H2,1-3H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZXYGKHGQPWECA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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